molecular formula C11H9NO3 B12339037 methyl 3-oxo-8aH-isoquinoline-8-carboxylate

methyl 3-oxo-8aH-isoquinoline-8-carboxylate

Cat. No.: B12339037
M. Wt: 203.19 g/mol
InChI Key: WVXSMJWBOHWKCG-UHFFFAOYSA-N
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Description

Methyl 3-oxo-8aH-isoquinoline-8-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-8aH-isoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

    Temperature: Typically between 50-100°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-8aH-isoquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinolines, and alcohol derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Methyl 3-oxo-8aH-isoquinoline-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Isoquinoline derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-oxo-8aH-isoquinoline-8-carboxylate involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Similar in structure but with a nitrogen atom in a different position.

    Isoquinoline: The parent compound of methyl 3-oxo-8aH-isoquinoline-8-carboxylate.

    Quinoxaline: Another heterocyclic compound with a similar aromatic ring system.

Uniqueness

This compound is unique due to its specific functional groups and the position of the nitrogen atom in the ring system

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-oxo-8aH-isoquinoline-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-10(13)12-6-9(7)8/h2-6,9H,1H3

InChI Key

WVXSMJWBOHWKCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=O)N=CC21

Origin of Product

United States

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